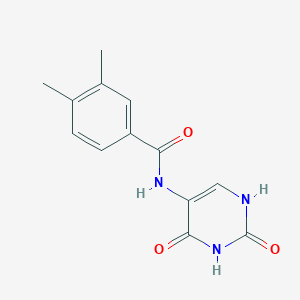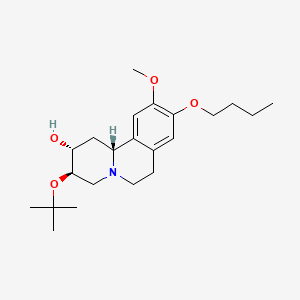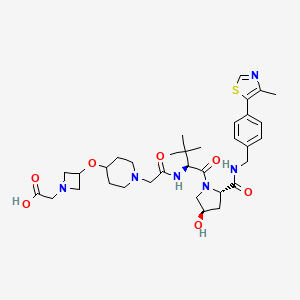
DMT-L-dG(ib) Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-L-dG(ib) Phosphoramidite is a nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine, where the exocyclic amine functions are protected by an isobutyryl group. This compound is crucial in the assembly of nucleotides on solid supports, making it an essential reagent in the field of DNA and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-L-dG(ib) Phosphoramidite involves several steps, starting from the nucleoside guanosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Protection of the exocyclic amine: The amine group is protected using an isobutyryl group.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and reaction conditions.
Purification: Using techniques such as chromatography to ensure high purity of the final product.
Quality control: Ensuring the product meets stringent specifications for use in oligonucleotide synthesis.
Chemical Reactions Analysis
Types of Reactions
DMT-L-dG(ib) Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Deprotection: Removal of the DMT group and the isobutyryl group under acidic and basic conditions, respectively.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Deprotecting agents: Trichloroacetic acid for DMT removal and ammonia for isobutyryl removal.
Major Products
The major products formed from these reactions are the desired oligonucleotides with the correct sequence and structure .
Scientific Research Applications
DMT-L-dG(ib) Phosphoramidite has several scientific research applications:
Chemistry: Used in the synthesis of DNA and RNA oligonucleotides for various research purposes.
Biology: Essential in the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of antisense oligonucleotides and other therapeutic agents.
Industry: Employed in the production of synthetic genes and other biotechnological applications
Mechanism of Action
The mechanism of action of DMT-L-dG(ib) Phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound reacts with the growing nucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of the nucleotide .
Comparison with Similar Compounds
Similar Compounds
DMT-dG(ib) Phosphoramidite: Similar in structure but used for different specific applications.
DMT-2’-Fluoro-dG(ib) Phosphoramidite: Contains a fluoro group, providing increased nuclease resistance.
DMT-dG(dmf) Phosphoramidite: Used for fast deprotection in oligonucleotide synthesis.
Uniqueness
DMT-L-dG(ib) Phosphoramidite is unique due to its specific protective groups and its application in the synthesis of mirror-image DNA, which has unique properties and applications in research .
Properties
Molecular Formula |
C44H54N7O8P |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1 |
InChI Key |
FDRMKYVTIFSDPR-LHVWLJOLSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


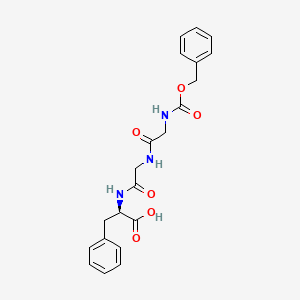
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
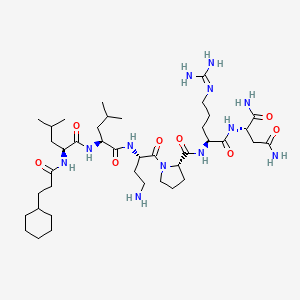

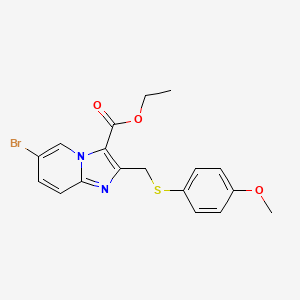
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)


